molecular formula C24H21N2O3P B14414601 Diphenyl N-(4-anilinophenyl)phosphoramidate CAS No. 86041-81-8

Diphenyl N-(4-anilinophenyl)phosphoramidate

Cat. No.: B14414601
CAS No.: 86041-81-8
M. Wt: 416.4 g/mol
InChI Key: XQMSREWWURGQMU-UHFFFAOYSA-N
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Description

Diphenyl N-(4-anilinophenyl)phosphoramidate is a member of the phosphoramidate family, which are organophosphorus compounds characterized by the presence of a P-N bond. These compounds are of significant interest due to their wide range of applications in various fields such as medicine, agriculture, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl N-(4-anilinophenyl)phosphoramidate can be synthesized through the reaction of diphenyl phosphoryl chloride with 4-anilinophenylamine in the presence of a base such as 1,4-dimethylpiperazine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diphenyl N-(4-anilinophenyl)phosphoramidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include phosphoramidate oxides, phosphoramidate amines, and various substituted phosphoramidate derivatives .

Mechanism of Action

The mechanism of action of diphenyl N-(4-anilinophenyl)phosphoramidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms covalent bonds with these targets, leading to the inhibition or activation of their biological functions. The P-N bond plays a crucial role in these interactions, as it is involved in the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl N-phenylphosphoramidate
  • Diphenyl N,N-diphenylphosphoramidate
  • Phosphoarginine
  • Phosphocreatine

Uniqueness

Diphenyl N-(4-anilinophenyl)phosphoramidate is unique due to its specific structure, which includes an anilinophenyl group. This structural feature imparts distinct chemical and biological properties to the compound, making it more effective in certain applications compared to its analogs .

Properties

CAS No.

86041-81-8

Molecular Formula

C24H21N2O3P

Molecular Weight

416.4 g/mol

IUPAC Name

4-N-diphenoxyphosphoryl-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C24H21N2O3P/c27-30(28-23-12-6-2-7-13-23,29-24-14-8-3-9-15-24)26-22-18-16-21(17-19-22)25-20-10-4-1-5-11-20/h1-19,25H,(H,26,27)

InChI Key

XQMSREWWURGQMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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